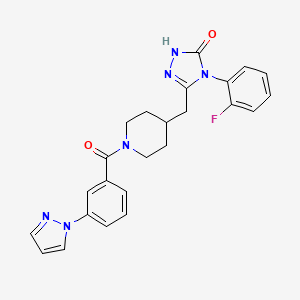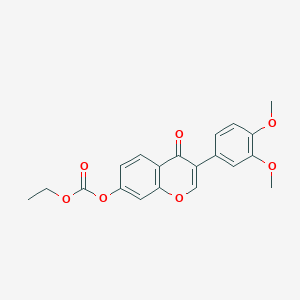![molecular formula C15H13N5O B2532606 3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile CAS No. 2097917-49-0](/img/structure/B2532606.png)
3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, the aza Paternò–Büchi reaction mentioned earlier is a key reaction in the synthesis of azetidines .Scientific Research Applications
Pyridazine derivatives, including structures similar to 3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile, have attracted significant interest due to their variety of biological activities, particularly related to the cardiovascular system. The unique properties of pyridazine, such as being a π electron-deficient heteroaromatic compound, contribute to its application in medicinal chemistry. Researchers have synthesized numerous pyridazinones containing different moieties to explore their potential therapeutic uses (Jakhmola et al., 2016).
Pyrimidines and Anti-inflammatory Activities
Pyrimidines, closely related to pyridazines, display a wide range of pharmacological effects, including anti-inflammatory activities. Their ability to inhibit the expression and activities of vital inflammatory mediators highlights their therapeutic potential. The synthesis and exploration of pyrimidine derivatives have led to the identification of compounds with potent anti-inflammatory effects (Rashid et al., 2021).
Optoelectronic Applications
The integration of pyridazine and pyrimidine fragments into π-extended conjugated systems is of great interest for creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs), showcasing the versatility of pyridazine derivatives beyond pharmacological applications (Lipunova et al., 2018).
Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups, including pyridazine derivatives, has identified potential leads for synthesizing compounds with CNS activity. Heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen form the largest class of organic compounds with CNS effects, ranging from depression to convulsion (Saganuwan, 2017).
properties
IUPAC Name |
3-[3-(pyridazin-3-ylamino)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-8-11-3-1-4-12(7-11)15(21)20-9-13(10-20)18-14-5-2-6-17-19-14/h1-7,13H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAEPBYSPLLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

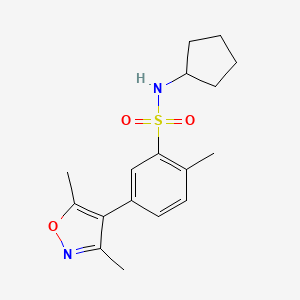

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
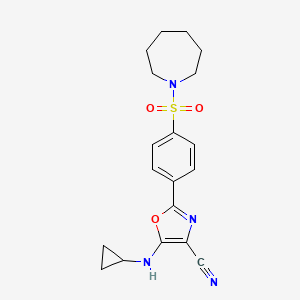
![2-[(4-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2532529.png)
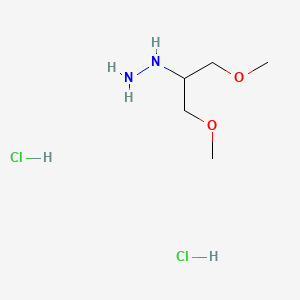
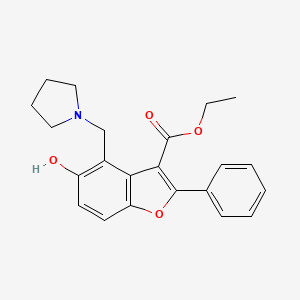
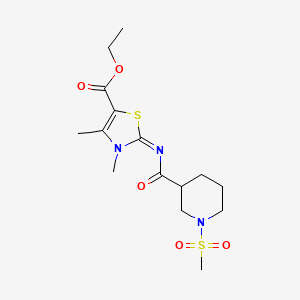
![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)
